4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene
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Overview
Description
4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the fluorene core. Fluorene derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Preparation Methods
The synthesis of 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination of 9-(2-chlorophenyl)-9-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to form the corresponding hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-fluorene derivative, while oxidation can produce a fluorenone derivative.
Scientific Research Applications
4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-9-(2-chlorophenyl)-9-phenyl-9H-fluorene depends on its application. In organic electronics, the compound functions as a charge carrier due to its conjugated π-electron system. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Properties
IUPAC Name |
4-bromo-9-(2-chlorophenyl)-9-phenylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrCl/c26-22-15-8-14-21-24(22)18-11-4-5-12-19(18)25(21,17-9-2-1-3-10-17)20-13-6-7-16-23(20)27/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBJXDOLZLHBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrCl |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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